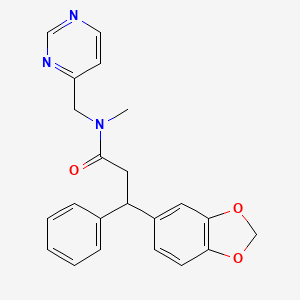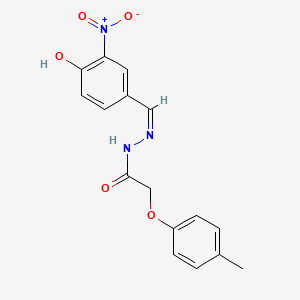![molecular formula C16H22ClNO3 B6028155 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6028155.png)
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as EMB-001, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to bind to sigma receptors and modulate their activity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride is complex and involves its binding to sigma receptors, which are located in various tissues throughout the body. Sigma receptors are involved in a wide range of physiological processes, including neurotransmission, cell proliferation, and apoptosis. This compound has been shown to modulate sigma receptor activity in a selective and dose-dependent manner, which may explain its diverse biological effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell growth, and induction of apoptosis. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, which may have implications for the treatment of chronic pain and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride, including the development of new sigma receptor ligands with improved pharmacological properties, the investigation of its potential as a therapeutic agent for neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride can be synthesized through a multistep process involving the reaction of 4-(2-ethoxyphenoxy)but-2-yn-1-ol with morpholine in the presence of a catalyst, followed by purification and recrystallization. The final product is obtained as a white crystalline powder with a melting point of 155-157°C.
Propiedades
IUPAC Name |
4-[4-(2-ethoxyphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-19-15-7-3-4-8-16(15)20-12-6-5-9-17-10-13-18-14-11-17;/h3-4,7-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFRPNAXWYUYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6028073.png)
![4-chloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6028078.png)
![6-[(1-cyclopropylethyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B6028102.png)
![1-[(1-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B6028110.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6028137.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)
